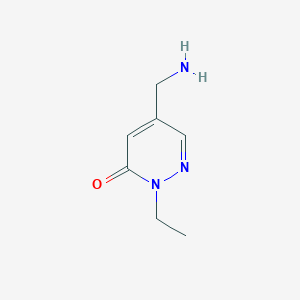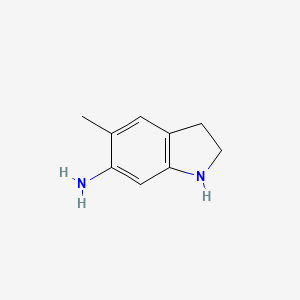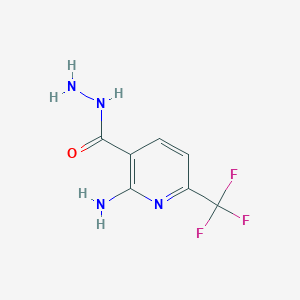
Uracil, 3,6-dimethyl-5-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uracil, 3,6-dimethyl-5-ethyl-, also known by its IUPAC name 5-ethyl-3,6-dimethylpyrimidine-2,4(1H,3H)-dione , is a heterocyclic compound. It belongs to the pyrimidine family and shares structural similarities with uracil, a naturally occurring nucleobase found in RNA. The additional methyl and ethyl groups at specific positions modify its properties and reactivity.
准备方法
a. Synthetic Routes
Several synthetic methods lead to the formation of 3,6-dimethyl-5-ethyluracil. Here are some notable approaches:
-
Alkylation of Uracil Derivatives
- Alkylation reactions introduce alkyl groups at specific positions. For instance, starting from uracil, selective alkylation at the 5-position followed by methylation at the 6-position yields the desired compound.
- Nucleophilic substitution of halogenated uracil derivatives can also be employed to introduce substituents.
-
Cyclization Strategies
- Cyclization reactions can form the six-membered heterocyclic ring of 3,6-dimethyl-5-ethyluracil.
- Various cyclization conditions and reagents can be explored to achieve this transformation.
b. Industrial Production
The industrial-scale synthesis of 3,6-dimethyl-5-ethyluracil typically involves optimized versions of the above methods. specific proprietary processes may vary among manufacturers.
化学反应分析
Types of Reactions
3,6-dimethyl-5-ethyluracil undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify the methyl and ethyl groups.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents can be replaced by other groups.
Annulation: Formation of annelated derivatives (e.g., fused rings).
Common Reagents and Major Products
Methylation: Methylation agents (e.g., methyl iodide) yield 3,6-dimethyl-5-ethyluracil.
Alkylation: Alkyl halides (e.g., ethyl bromide) introduce the ethyl group.
Cyclization: Cyclizing agents (e.g., Lewis acids) form the pyrimidine ring.
科学研究应用
3,6-dimethyl-5-ethyluracil finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying nucleobase modifications and interactions.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The precise mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting nucleic acid metabolism or protein function.
相似化合物的比较
3,6-dimethyl-5-ethyluracil stands out due to its unique combination of methyl and ethyl substituents. Similar compounds include uracil derivatives with different alkyl groups or additional functional moieties.
属性
CAS 编号 |
90197-47-0 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
5-ethyl-3,6-dimethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-5(2)9-8(12)10(3)7(6)11/h4H2,1-3H3,(H,9,12) |
InChI 键 |
OOKYGLJIVQNEGX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=O)N(C1=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Benzyl-4-(pyridin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13109591.png)






![5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol](/img/structure/B13109620.png)





